N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine
Description
N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a 4-methylbenzene ring and a 3-aminopropyl group attached to the N1 position. The 3-aminopropyl substituent introduces a flexible aliphatic chain with a primary amine, which may enhance solubility in polar solvents and reactivity in nucleophilic reactions compared to simpler aromatic diamines .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-N-(3-aminopropyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H17N3/c1-8-3-4-10(9(12)7-8)13-6-2-5-11/h3-4,7,13H,2,5-6,11-12H2,1H3 |
InChI Key |
INBBBBZSEOKFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine with key analogs, highlighting substituent effects and molecular properties:
Physicochemical Properties
- Solubility: The 3-aminopropyl group enhances water solubility compared to nitro- or halogen-substituted analogs (e.g., N1-Methyl-4-nitrobenzene-1,2-diamine), which are less polar .
- Electronic Effects: Electron-donating groups (methyl, aminopropyl) increase electron density on the aromatic ring, facilitating reactions like C–H functionalization. In contrast, nitro groups (e.g., in N1-Methyl-4-nitrobenzene-1,2-diamine) deactivate the ring, limiting reactivity in electrophilic processes .
Key Research Findings
Substituent Impact on Yield: Electron-withdrawing groups (e.g., nitro in N1-Methyl-4-nitrobenzene-1,2-diamine) often reduce reaction yields in nucleophilic aromatic substitution, whereas electron-donating groups (methyl, aminopropyl) improve efficiency .
DFT Correlations: Computational studies on aliphatic amines demonstrate that higher electron density at nitrogen correlates with better corrosion inhibition. The aminopropyl group’s primary amine likely offers superior adsorption compared to tertiary amines .
Synthetic Versatility : 4-Methylbenzene-1,2-diamine derivatives are pivotal in synthesizing heterocycles (e.g., pyrazolylbenzimidazoles), where substituents influence regioselectivity and solubility .
Biological Activity
N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine is an organic compound with notable biological activity, making it a subject of interest in medicinal chemistry. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by:
- Two amine groups : These functional groups contribute to its reactivity and potential interactions with biological targets.
- A propyl chain : This feature enhances its solubility and interaction capabilities in biological systems.
- A methyl group on the benzene ring : This modification can influence the compound's lipophilicity and overall biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antioxidant properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Antimicrobial activity : Research indicates that derivatives of this compound may inhibit bacterial growth, highlighting its potential as an antibacterial agent.
- Neuroprotective effects : There is emerging evidence that compounds with similar structures could protect neuronal cells from excitotoxicity, potentially useful in treating neurodegenerative diseases.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Receptor interaction : The compound may interact with specific neurotransmitter receptors or enzymes involved in cellular signaling pathways.
- Inhibition of oxidative stress : By reducing reactive oxygen species (ROS), the compound could mitigate cellular damage in various tissues.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzene-1,2-diamine | Two amine groups on benzene | Moderate antibacterial activity |
| 3-Aminobenzene-1,2-diamine | Amino group at different position | Variable reactivity profiles |
| N,N-Dimethylbenzene-1,2-diamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity |
| N-Methyl-N-(3-amino-propyl)aniline | Methylated nitrogen with propyl chain | Increased stability and altered reactivity |
This table illustrates how variations in structure can lead to differences in biological activity and reactivity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antioxidant Activity : A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro. Further research is needed to confirm these effects in vivo.
- Antimicrobial Testing : In vitro assays showed that derivatives of this compound exhibited significant inhibition against various bacterial strains. This suggests potential use in developing new antibiotics.
- Neuroprotective Studies : Research involving cell cultures indicated that compounds with similar structures could prevent neuronal cell death induced by glutamate toxicity. These findings warrant further exploration into their therapeutic implications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
